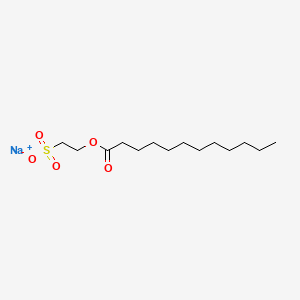

Sodium 2-(dodecanoyloxy)ethanesulfonate

Description

Properties

CAS No. |

7381-01-3 |

|---|---|

Molecular Formula |

C14H28NaO5S |

Molecular Weight |

331.43 g/mol |

IUPAC Name |

sodium;2-dodecanoyloxyethanesulfonate |

InChI |

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18); |

InChI Key |

ASWMWKKTSMFBCL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |

Other CAS No. |

7381-01-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Sodium 2 Dodecanoyloxy Ethanesulfonate

Esterification and Sulfonation Pathways

The production of Sodium 2-(dodecanoyloxy)ethanesulfonate primarily involves the formation of an ester linkage between a dodecanoyl (C12) group, derived from lauric acid, and the hydroxyl group of an isethionic acid derivative.

Reactions Involving Isethionic Acid Derivatives

The most direct and increasingly favored method for synthesizing this compound is the single-step direct esterification of lauric acid with sodium isethionate. whiterose.ac.ukijrpr.comui.ac.id In this process, the two primary reactants are heated together, leading to the formation of the ester and water as a byproduct. scribd.com This approach is advantageous as it reduces the number of reaction steps and avoids the use of hazardous chlorinated materials. whiterose.ac.ukgoogle.com

Historically, another significant commercial route involves converting fatty acids, such as those from coconut oil, into their corresponding acyl chlorides. ijrpr.com These highly reactive acyl chlorides are then condensed with anhydrous sodium isethionate. ijrpr.com While effective, this pathway generates hydrochloric acid as a byproduct, which must be removed and neutralized, adding complexity and potential safety concerns to the process. whiterose.ac.ukijrpr.com

The direct esterification method is considered a greener approach due to its higher atom economy and the elimination of chlorinated intermediates and byproducts. google.com

Comparison with Methyl Ester Sulfonate (MES) Synthesis Routes

The synthesis of this compound differs significantly from the production routes for Methyl Ester Sulfonates (MES). MES synthesis is generally a more complex, multi-stage process. acs.org

The typical MES production pathway involves two main stages:

Transesterification : A triglyceride feedstock, such as palm or coconut oil, is reacted with methanol (B129727) in the presence of a catalyst (e.g., KOH) to produce fatty acid methyl esters (FAMEs). sciencetechindonesia.comscribd.com

Sulfonation : The resulting methyl esters are then sulfonated. This is commonly achieved by reacting the FAMEs with a sulfonating agent like sulfur trioxide (SO₃) in a falling film reactor. researchgate.netjes-tm.org Other agents like sodium bisulfite can also be used. scribd.comaidic.it

Following sulfonation, MES production often requires additional steps such as aging at high temperatures, bleaching to improve color, and careful neutralization to yield the final product. acs.orgresearchgate.netjes-tm.org The formation of byproducts like di-salts is a key concern in MES synthesis, as they can negatively impact the surfactant's properties. jes-tm.org

In contrast, the direct esterification route for this compound is a one-step process that directly combines the fatty acid with the sulfonate-containing molecule (sodium isethionate), bypassing the need for an initial transesterification step and the subsequent complex sulfonation of an intermediate ester. whiterose.ac.ukijrpr.com

| Feature | This compound (Direct Esterification) | Methyl Ester Sulfonate (MES) |

|---|---|---|

| Primary Reaction Type | Direct Esterification | Transesterification followed by Sulfonation |

| Number of Core Stages | One | Two or more (Transesterification, Sulfonation, Aging, Neutralization) |

| Key Reactants | Lauric Acid, Sodium Isethionate | Triglyceride (e.g., Palm Oil), Methanol, Sulfonating Agent (e.g., SO₃) |

| Common Byproducts | Water | Glycerol, Di-salts |

| Process Complexity | Relatively simple, fewer steps | More complex, requires multiple distinct stages and purification |

Role of Catalysts and Reaction Conditions

The synthesis of this compound can be performed under various conditions, either with or without a catalyst.

Catalyst-Free Synthesis: A notable advantage of the direct esterification route is the ability to proceed without any catalyst. whiterose.ac.ukgoogle.com This approach typically requires elevated temperatures, often around 240°C, for several hours (e.g., 4 hours) under an inert atmosphere like nitrogen to drive the reaction to completion. researchgate.net While this simplifies the process and purification, the high temperatures can lead to some thermal degradation if not properly controlled. researchgate.net

Catalyzed Synthesis: To reduce the required reaction temperature and time, various catalysts can be employed.

Acid Catalysts: Isethionic acid itself can act as a catalyst. acs.org Other acid catalysts like p-toluenesulfonic acid have been shown to have high catalytic activity, allowing for lower reaction temperatures (e.g., 160°C). researchgate.net

Metal-Based Catalysts: Zinc oxide and other zinc compounds are effective catalysts for the esterification, enabling lower temperatures (around 230°C) and shorter reaction times (1 to 1.5 hours) with high conversion rates.

Novel Catalytic Systems: Research has explored the use of innovative systems like eutectic solvents (e.g., choline (B1196258) chloride-trifluoro ethanesulfonic acid) and ionic liquids, which can function as both the solvent and the catalyst. These can help overcome issues like high viscosity in the reaction mixture, thereby shortening reaction times and lowering temperatures (e.g., 130°C for 90 minutes).

The choice of reaction conditions is a trade-off between process efficiency and product quality. Higher temperatures in non-catalyzed routes can increase reaction rates but also risk thermal degradation, while catalysts allow for milder conditions but require separation from the final product. whiterose.ac.ukresearchgate.net

| Catalyst System | Temperature | Time | Key Advantages | Reference |

|---|---|---|---|---|

| None (Catalyst-Free) | ~240°C | ~4 hours | No catalyst removal needed, simplified process. | researchgate.net |

| Zinc Oxide | ~230°C | 1 - 1.5 hours | High yield, shorter reaction time. | |

| Isethionic Acid | 155°C | 3 hours | Uses a process-related acid as catalyst. | acs.org |

| p-Toluenesulfonic acid | 160°C | 6 hours | High catalytic activity. | researchgate.net |

| Eutectic Solvent | 130°C | 90 minutes | Lowers viscosity, shortens time, reduces temperature. |

Green Chemistry Approaches in the Synthesis of this compound

In line with global trends in chemical manufacturing, significant efforts are being made to develop more sustainable and environmentally friendly methods for producing surfactants like this compound.

Utilization of Renewable Feedstocks for Fatty Acid Ester Sulfonates

The "dodecanoyloxy" portion of the compound's name refers to a C12 fatty acid chain, which is readily available from renewable plant-based sources. analis.com.mywhiterose.ac.uk Coconut oil is a primary and abundant feedstock, as it is naturally rich in lauric acid (the C12 fatty acid). whiterose.ac.ukaidic.it The use of fatty acids derived from coconut oil makes this compound a biorenewable surfactant. whiterose.ac.ukgoogle.com

The global production and use of vegetable oils like coconut and palm oil as feedstocks for the chemical industry have seen substantial growth, underscoring a shift towards renewable raw materials. These natural oils can be hydrolyzed to yield a mixture of fatty acids, from which lauric acid can be isolated for the synthesis. aidic.it This reliance on plant-derived feedstocks is a key aspect of the compound's green chemistry profile. researchgate.net

Process Intensification Techniques in Sulfonate Ester Production

Process intensification aims to develop more efficient, safer, and sustainable manufacturing processes. In the context of sulfonate ester production, several techniques are relevant.

Solvent-Free and Catalyst-Free Reactions: As previously mentioned, the direct esterification of lauric acid and sodium isethionate can be conducted without solvents or catalysts. whiterose.ac.ukgoogle.com This approach is a prime example of process intensification, as it eliminates the need for solvent handling, recovery, and disposal, thereby reducing energy consumption and material costs. ijrpr.com

Advanced Reactor Design: For sulfonation processes in general, the use of advanced reactors like falling film reactors is a key intensification strategy. These reactors provide a high surface area for reaction, allowing for better control of reaction kinetics and heat management, which is crucial for highly exothermic reactions like sulfonation with SO₃.

By adopting these green chemistry and process intensification strategies, the production of this compound can be made more economically and environmentally sustainable. google.com

Purification and Isolation Techniques for this compound

The purity of this compound, also known as Sodium Lauroyl Isethionate, is crucial for its performance in various applications, influencing properties such as surface tension and foaming. whiterose.ac.ukacs.orgtiiips.comresearchgate.net Commercially available grades of the crude product can have purities in the range of 78% to 85% and are often used directly in formulations without further purification. whiterose.ac.uk However, for specialized applications or research purposes requiring a higher degree of purity, several purification and isolation techniques can be employed. The most prominently documented method for this compound is recrystallization. whiterose.ac.ukacs.orgtiiips.comresearchgate.net

Recrystallization is a widely used technique for the purification of solid compounds based on their differential solubility in a particular solvent at varying temperatures. For this compound, recrystallization from an alcoholic solvent has proven to be an effective method to significantly increase its purity. whiterose.ac.uk

Detailed Recrystallization Protocol

A detailed study on the purification of this compound outlines a specific and reproducible recrystallization process using methanol as the solvent. whiterose.ac.uk The crude product is dissolved in methanol at an elevated temperature to ensure complete dissolution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then gradually cooled to induce the crystallization of the desired compound, leaving the more soluble impurities in the solvent. The purified crystals are subsequently isolated by filtration and dried. whiterose.ac.uk

This process can be repeated multiple times to achieve a progressively higher purity. Research has shown that three successive recrystallizations in methanol can elevate the purity of this compound to 98%. whiterose.ac.ukacs.orgtiiips.com This level of purity is considered to be among the highest published for a sodium acyl isethionate surfactant. whiterose.ac.uk The use of crystallization as a purification technique is also advantageous for its scalability to industrial production levels. whiterose.ac.uk

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Methanol | whiterose.ac.uk |

| Dissolution Temperature | 60°C | whiterose.ac.uk |

| Cooling Rate | 0.5°C/min | whiterose.ac.uk |

| Number of Recrystallizations | 3 | whiterose.ac.uktiiips.com |

| Achieved Purity | 98% | whiterose.ac.ukacs.orgtiiips.com |

Other Potential Purification Techniques

While recrystallization is a well-documented method, other purification techniques common in the field of organic and industrial chemistry could potentially be applied to this compound, although specific literature for this compound is scarce.

Chromatographic Techniques: Chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a powerful technique for the separation and purification of anionic surfactants. chromforum.orgresearchgate.netnih.gov This method separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. While specific applications for the preparative purification of this compound are not widely published, analytical methods using HPLC for similar anionic surfactants are common. chromforum.orgshimadzu.com The principles of these analytical separations could be adapted for preparative scale purification.

Extraction Methods: Liquid-liquid extraction is another fundamental technique that could be employed to remove impurities from this compound or its precursors. For instance, impurities in the raw material, sodium isethionate, can be removed by extraction with aliphatic alcohols. google.com A patent describes a process for removing ethylene (B1197577) glycol impurities from aqueous sodium isethionate solutions by extraction with alcohols like n-propanol, isopropanol, or n-butanol. google.com Purifying the starting materials is a critical step in ensuring the high purity of the final product. A Chinese patent also describes a preparation method for sodium cocoyl isethionate that involves washing and extracting the product with absolute ethanol (B145695) to remove unreacted raw materials and the catalyst. google.com

| Technique | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Reversed-Phase Chromatography | Separation based on hydrophobicity. | High-purity isolation for analytical standards or specialized formulations. | chromforum.orgresearchgate.netnih.gov |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Removal of unreacted starting materials (e.g., fatty acids) or by-products from the crude reaction mixture. | google.comgoogle.com |

Advanced Spectroscopic and Analytical Characterization of Sodium 2 Dodecanoyloxy Ethanesulfonate

Structural Elucidation Techniques

Structural elucidation of Sodium 2-(dodecanoyloxy)ethanesulfonate relies on a combination of spectroscopic methods that probe the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the dodecanoyl (lauryl) chain and the ethanesulfonate (B1225610) headgroup. The terminal methyl group (CH₃) of the alkyl chain typically appears as a triplet at approximately 0.88 ppm. The methylene (B1212753) groups (CH₂) of the long alkyl chain produce a large, complex multiplet signal between 1.25 and 1.65 ppm. The methylene group alpha to the carbonyl group (α-CH₂) is deshielded and resonates as a triplet around 2.3 ppm. The two methylene groups of the ethanesulfonate moiety are diastereotopic and appear as distinct multiplets. The methylene group adjacent to the ester oxygen (R-COO-CH₂-) is observed further downfield, typically around 4.2-4.5 ppm, due to the electron-withdrawing effect of the oxygen atom. The methylene group adjacent to the sulfonate group (-CH₂-SO₃⁻) resonates at a slightly higher field, generally in the range of 3.1-3.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is highly deshielded and appears at a chemical shift of approximately 174 ppm. The carbons of the ethanesulfonate headgroup are also readily identifiable, with the carbon attached to the ester oxygen (R-COO-C H₂-) resonating around 60-65 ppm and the carbon attached to the sulfonate group (-C H₂-SO₃⁻) appearing at approximately 50-55 ppm. The carbons of the dodecanoyl chain produce a series of signals in the aliphatic region (14-35 ppm), with the terminal methyl carbon appearing at around 14 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| CH₃ (terminal) | ~ 0.88 (t) | ~ 14 |

| -(CH₂)₈- | ~ 1.25-1.40 (m) | ~ 22-32 |

| -CH₂-CH₂-COO- | ~ 1.60 (quintet) | ~ 25 |

| -CH₂-COO- | ~ 2.30 (t) | ~ 34 |

| C=O (ester) | - | ~ 174 |

| -COO-CH₂- | ~ 4.35 (t) | ~ 62 |

| -CH₂-SO₃⁻ | ~ 3.25 (t) | ~ 52 |

Note: 't' denotes a triplet, 'quintet' a quintet, and 'm' a multiplet. Predicted values are based on typical chemical shift ranges for similar functional groups.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable for identifying the key functional groups present in this compound. The FTIR spectrum is characterized by several strong absorption bands. A prominent and sharp peak is observed in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the aliphatic ester group. The presence of the sulfonate group (-SO₃⁻) is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. Additionally, the C-O stretching vibrations of the ester linkage are visible in the 1300-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the long dodecanoyl chain are observed as strong bands in the 2850-2960 cm⁻¹ range.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| C=O (ester) | Stretching | 1730 - 1750 |

| S=O (sulfonate) | Asymmetric Stretching | ~ 1350 |

| S=O (sulfonate) | Symmetric Stretching | ~ 1175 |

| C-O (ester) | Stretching | 1000 - 1300 |

Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC-MS), is a sensitive technique for determining the molecular weight and confirming the identity of this compound. In electrospray ionization (ESI) mass spectrometry, the compound can be detected in both positive and negative ion modes. In the positive ion mode, the sodium adduct [M+Na]⁺ is often observed. In the negative ion mode, the deprotonated molecule [M-Na]⁻ is the primary species detected, providing a clear indication of the molecular weight of the anionic surfactant.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for ester-linked sulfonates include the cleavage of the ester bond, leading to the formation of a dodecanoate (B1226587) anion and a neutral ethanesulfonate fragment, or vice versa. The loss of the sulfonate group (SO₃) is also a characteristic fragmentation pathway. For instance, collision-induced dissociation (CID) of the [M-Na]⁻ ion would be expected to yield fragment ions corresponding to the dodecanoate anion (C₁₂H₂₃O₂⁻) and fragments resulting from cleavage within the ethanesulfonate moiety.

Chromatographic Separation Methodologies for Sulfonate Surfactants

Chromatographic techniques are essential for the separation and quantification of this compound from complex matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile surfactants like this compound. Since this compound lacks a strong UV chromophore, direct UV detection is not highly sensitive. To overcome this, ion-pair chromatography with indirect photometric detection is an effective approach. nih.govmdpi.com

In this method, a reversed-phase HPLC column (e.g., C8 or C18) is typically used. The mobile phase contains a UV-absorbing ion-pairing agent, such as a quaternary ammonium (B1175870) salt or a pyridinium (B92312) salt, which has the same charge as the stationary phase but opposite to the analyte. nih.govmdpi.com The ion-pairing reagent forms a neutral complex with the anionic sulfonate surfactant, which can then be retained and separated on the reversed-phase column. nih.gov

Detection is achieved indirectly. The mobile phase containing the UV-absorbing ion-pairing agent exhibits a high background absorbance. When the analyte-ion pair complex elutes from the column, it causes a local decrease in the concentration of the UV-absorbing agent in the mobile phase, resulting in a negative peak in the chromatogram. nih.gov The area of this negative peak is proportional to the concentration of the analyte. This method allows for the sensitive and quantitative analysis of alkyl sulfonate surfactants. nih.govmdpi.comnih.gov

Anion exchange chromatography (AEC) is another powerful technique for the separation of anionic surfactants like this compound. This method utilizes a stationary phase that contains positively charged functional groups, which can reversibly bind with the negatively charged sulfonate group of the analyte.

The separation is based on the strength of the electrostatic interaction between the anionic surfactant and the positively charged stationary phase. A mobile phase with a specific ionic strength and pH is used to elute the bound analytes. A gradient elution, where the ionic strength of the mobile phase is gradually increased, is often employed to separate mixtures of anionic surfactants with varying charges or affinities for the stationary phase. Analytes with a weaker negative charge or lower affinity will elute earlier, while those with a stronger interaction will elute later. Detection can be achieved using a conductivity detector, which measures the change in the electrical conductivity of the eluent as the charged analytes pass through the detector cell.

Gas Chromatography of Ester Derivatives for Alkylbenzene Sulfonates

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, alkylbenzene sulfonates (LAS) are ionic and have low volatility, making their direct analysis by GC challenging. To overcome this limitation, a derivatization step is necessary to convert the non-volatile LAS into more volatile ester derivatives, typically methyl esters, which can then be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification. nih.govresearchgate.netrawdatalibrary.net

Several methods are employed for the methylation of alkylbenzene sulfonates. One common approach involves the use of diazomethane. nih.gov Another effective method is methylation with trimethyl orthoformate in the presence of an acid catalyst like trifluoroacetic acid, which can produce a high yield of the methyl ester derivatives. rawdatalibrary.net In-port derivatization techniques have also been developed, where the conversion to methyl esters occurs directly in the hot GC injection port. researchgate.net

Once derivatized, the resulting alkylbenzene sulfonic acid methyl esters are amenable to separation and detection by GC-MS. The chromatographic separation is typically performed on a capillary column, such as a nonpolar HP-5MS column. researchgate.net The mass spectrometer, operating in electron ionization (EI) mode, provides detailed structural information based on the fragmentation patterns of the ester derivatives. For C10- to C13-LAS methyl esters, characteristic molecular ions (M+•) can be observed at m/z 312, 326, 340, and 354, respectively, allowing for the identification and quantification of different LAS homologues in a sample. researchgate.net

Below is a table summarizing typical analytical conditions for the GC-MS analysis of alkylbenzene sulfonate methyl esters:

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled with Mass Spectrometer (GC-MS) |

| Derivatization Reagent | Diazomethane or Trimethyl orthoformate with Trifluoroacetic acid nih.govrawdatalibrary.net |

| Column | HP-5MS (30 m x 0.25 mm) or similar nonpolar capillary column researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |

| Source Temperature | 230 °C researchgate.net |

| Detection | Selective Ion Monitoring (SIM) of characteristic m/z values researchgate.net |

Elemental Analysis and Purity Assessment for Methyl Ester Sulfonates

The purity and elemental composition of Methyl Ester Sulfonates (MES) are critical parameters that determine their performance characteristics. Purity assessment of MES typically involves the quantification of the active component, as well as the determination of residual impurities such as moisture and di-salt.

High-purity MES powders can be obtained through processes like repeated crystallization with ethanol (B145695). nih.gov Such purification methods can elevate the active MES content to a maximum of 99%. nih.govresearchgate.net The active matter content is often determined by titration methods, such as those based on ASTM D3049. nih.gov

Key impurities that are monitored during purity assessment are moisture and di-salt content. For high-purity crystallized MES, the moisture content can be reduced to a range of 1.0% to 2.3%. nih.govresearchgate.net The di-salt, which is a byproduct of the sulfonation process, is typically retained at a level of less than 5%, as higher concentrations can negatively impact the surfactant's surface activity. nih.govresearchgate.net

The following table summarizes the key parameters for the purity assessment of high-purity Methyl Ester Sulfonates:

| Parameter | Typical Value for High-Purity MES |

|---|---|

| Active MES Content | Up to 99% nih.govresearchgate.net |

| Moisture Content | 1.0% - 2.3% nih.govresearchgate.net |

| Di-salt Content | < 5% nih.govresearchgate.net |

Elemental analysis provides fundamental information about the composition of the MES. Techniques such as Energy Dispersive X-ray Spectroscopy (EDX) are used to confirm the presence of the expected elements in the surfactant's structure. nih.gov The elemental analysis of MES confirms the presence of carbon, oxygen, sodium, and sulfur. nih.gov

The table below presents the elemental composition of various chain-length Methyl Ester Sulfonates as determined by EDX analysis. nih.gov

| MES Chain Length | Carbon (wt%) | Oxygen (wt%) | Sodium (wt%) | Sulfur (wt%) |

|---|---|---|---|---|

| C12 | 47.81 | 27.81 | 7.72 | 16.66 |

| C14 | 50.64 | 27.56 | 7.44 | 14.36 |

| C16 | 52.75 | 26.54 | 7.14 | 13.57 |

| C16-18 | 53.64 | 26.21 | 6.89 | 13.26 |

Mechanisms and Dynamics of Self Assembly and Aggregation Phenomena of Sodium 2 Dodecanoyloxy Ethanesulfonate

Micellization Behavior in Aqueous Systems

The formation of micelles by Sodium 2-(dodecanoyloxy)ethanesulfonate in aqueous solutions is a spontaneous process driven by the hydrophobic effect. The dodecanoyl tail, being hydrophobic, seeks to minimize its contact with water molecules, while the sulfonate head group, being hydrophilic, maintains favorable interactions with the aqueous phase. This delicate balance results in the formation of aggregates known as micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic heads form a protective corona at the micelle-water interface.

Aggregation Number Determination Methodologies for Anionic Surfactants (e.g., conductivity, fluorescence)

The aggregation number, which is the average number of surfactant monomers in a micelle, is a critical parameter for characterizing micellar systems. Several experimental techniques are employed to determine the aggregation number of anionic surfactants like this compound.

Conductivity: This method relies on the change in the electrical conductivity of a surfactant solution with concentration. Below the critical micelle concentration (CMC), the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of micelles, which are larger and less mobile charge carriers, leads to a change in the slope of the conductivity versus concentration plot. While useful for determining the CMC, its application in directly determining the aggregation number is less straightforward and often used in conjunction with other models.

Fluorescence Quenching: This is a powerful and widely used technique for determining the aggregation number. It involves the use of a fluorescent probe (fluorophore) and a quencher. The probe is solubilized within the micellar core, and the quencher, also preferentially located in the micelles, reduces the fluorescence intensity of the probe. By analyzing the quenching kinetics, which follow Poisson statistics, the aggregation number can be calculated. This method provides a more direct measure of the number of surfactant molecules per micelle. The micelle aggregation number can be influenced by the surfactant concentration above the CMC.

Factors Influencing Micelle Formation and Structure in Ester-Linked Sulfonates

The micellization behavior of ester-linked sulfonates such as this compound is influenced by a variety of factors that can alter the CMC, aggregation number, and micelle shape.

Hydrophobic Chain Length: A longer hydrophobic tail generally leads to a lower CMC, as the increased hydrophobicity provides a stronger driving force for micellization.

Head Group Size and Charge: The bulky and charged sulfonate head group leads to electrostatic repulsion between surfactant molecules at the micelle surface. This repulsion opposes micelle formation, and its magnitude can be influenced by the presence of electrolytes.

Presence of Ester Linkage: The ester group in the surfactant structure can influence the packing of the surfactant molecules within the micelle and may also be susceptible to hydrolysis under certain pH conditions, which would alter the surfactant's properties.

Addition of Electrolytes: The addition of salts to solutions of ionic surfactants decreases the electrostatic repulsion between the head groups, thereby lowering the CMC and often leading to an increase in the aggregation number and a change in micelle shape from spherical to more elongated or cylindrical structures.

Temperature: Temperature can have a complex effect on micellization. Generally, for ionic surfactants, an increase in temperature can lead to a slight increase in the CMC.

| Factor | Influence on CMC | Influence on Aggregation Number |

| Increased Hydrophobic Chain Length | Decreases | Increases |

| Addition of Electrolytes | Decreases | Increases |

| Increased Temperature | Generally Increases | Can vary |

| Presence of Bulky Head Group | Increases | Decreases |

Adsorption at Interfaces

The surface activity of this compound is not limited to self-assembly in the bulk solution but also involves its adsorption at various interfaces, such as the solid-liquid interface.

Interactions of Anionic Surfactants with Solid Surfaces (e.g., SiO₂)

The adsorption of anionic surfactants onto solid surfaces is highly dependent on the surface chemistry of the solid and the solution conditions. Silicon dioxide (SiO₂), or silica (B1680970), is a commonly studied model surface.

In aqueous solutions, silica surfaces are typically negatively charged at neutral and alkaline pH. Consequently, there is an electrostatic repulsion between the negatively charged silica surface and the anionic sulfonate head group of the surfactant. This repulsion generally leads to low adsorption of anionic surfactants on bare silica surfaces.

However, the presence of multivalent cations (e.g., Ca²⁺) can significantly alter this interaction. These cations can act as bridges between the negatively charged surface and the anionic surfactant head groups, promoting adsorption. The extent of adsorption can be influenced by the concentration of these cations and the pH of the solution. At higher pH values, the silica surface becomes more negatively charged, which can enhance the bridging effect of cations.

Nucleation Mechanisms of Self-Assembled Physisorbed Monolayers

The formation of a self-assembled monolayer of surfactant on a solid surface is a process that begins with the nucleation of aggregates on the surface. While specific studies on this compound are limited, general mechanisms for anionic surfactants can be considered.

The process often involves the initial adsorption of individual surfactant molecules, which then act as nuclei for the growth of larger, organized structures. The mechanism of nucleation can be temperature-dependent. At lower temperatures, small, stable nuclei can form and grow into larger domains. At higher temperatures, a more cooperative process may occur, where a liquid-like layer of adsorbed molecules undergoes a phase transition to an ordered structure once a critical surface coverage is reached. The final structure of the adsorbed layer can range from a simple monolayer to more complex aggregates like hemimicelles or admicelles, depending on the surfactant concentration and surface interactions.

Self-Assembly in Complex Systems and Mixtures

In many practical applications, surfactants like this compound are part of complex formulations containing other surfactants, polymers, or other additives. The self-assembly behavior in such systems can be significantly different from that in simple aqueous solutions.

When mixed with other surfactants, non-ideal mixing behavior is often observed. For instance, in mixtures with nonionic surfactants, synergistic interactions can lead to a significant reduction in the CMC compared to the individual components. The composition of the mixed micelles may also differ from the bulk composition, with the more hydrophobic surfactant being preferentially incorporated into the micelles.

The presence of polymers can also have a profound impact on the self-assembly of surfactants. Depending on the nature of the polymer and the surfactant, interactions can range from associative to segregative. For example, interactions between an anionic surfactant and a nonionic polymer can lead to the formation of polymer-surfactant complexes, which can affect the solution's viscosity and interfacial properties.

Interactions of Sulfonate Surfactants with Polymers and Biopolymers

The interaction between sulfonate surfactants and polymers in aqueous solutions is a subject of significant academic and industrial interest due to its relevance in formulations for detergents, personal care products, and various industrial processes. wpmucdn.com These interactions are primarily driven by electrostatic and hydrophobic forces and lead to the formation of polymer-surfactant complexes. wpmucdn.comresearchgate.net

The process typically begins at a specific surfactant concentration known as the critical aggregation concentration (cac), which is lower than the surfactant's own critical micelle concentration (cmc). researchgate.netresearchgate.net At the cac, surfactant molecules begin to bind to the polymer chain, forming micelle-like aggregates. researchgate.net This binding is often cooperative. As the surfactant concentration increases, the number of these aggregates on the polymer chain grows until the polymer becomes saturated, a point referred to as the polymer saturation point (psp). researchgate.net Beyond the psp, free micelles, similar to those in a polymer-free solution, begin to form. researchgate.net

The nature of the interaction depends heavily on the charges of the polymer and the surfactant.

Oppositely Charged Systems : When an anionic sulfonate surfactant interacts with a cationic polymer, the primary driving force is strong electrostatic attraction. wpmucdn.com This leads to the formation of well-defined complexes.

Similarly Charged Systems : Interactions between anionic sulfonate surfactants and anionic polymers (like sodium poly(styrene sulfonate)) are generally repulsive due to electrostatic forces, preventing complex formation. wpmucdn.comacs.org

Nonionic Polymers : With nonionic polymers, such as poly(ethylene oxide) (PEO), the interaction is driven by weaker hydrophobic associations between the surfactant tail and the polymer backbone. researchgate.netresearchgate.net Studies on sodium dodecyl sulfate (B86663) (SDS), a structurally similar anionic surfactant, with PEO show that the aggregation process leads to significant changes in the solution's properties, including viscosity and electrical conductivity. researchgate.net

The interaction between anionic surfactants and biopolymers like carboxymethylcellulose can lead to the desorption of the surfactant from interfaces, as strong interactions develop between the surfactant micelles and the polymer chains. researchgate.net These interactions can alter the rheological properties of the solution and are crucial in applications like enhanced oil recovery and food formulations. researchgate.netonepetro.org The complexation can also affect the dissolution of other components in a formulation, for instance, by increasing the viscosity of the microenvironment around dissolving particles. nih.gov

Synergistic Effects in Mixed Surfactant Formulations

When two or more different surfactants are mixed in a solution, they often exhibit non-ideal behavior, leading to properties that are superior to those of the individual components. This phenomenon, known as synergism, is of great practical importance as it allows for the development of more effective and efficient formulations. uc.ptnih.gov Synergism arises from favorable interactions between the different surfactant molecules in the mixed micelles and at interfaces. acs.org

A key parameter used to quantify the interaction between two surfactants in a mixed micelle is the molecular interaction parameter, β. A negative value for β indicates an attractive interaction between the surfactant molecules and suggests the presence of synergism. tandfonline.comnih.gov The conditions for synergism in reducing the critical micelle concentration are met when β is negative and its absolute value is greater than the absolute value of the natural logarithm of the ratio of the CMCs of the individual surfactants. nih.gov

Mixtures of anionic surfactants, such as a sulfonate, with other types of surfactants frequently display synergistic effects:

Anionic-Nonionic Mixtures : These mixtures, for example between sodium dodecyl sulfate (SDS) and a nonionic surfactant like polyoxyethylenated alcohol (AEO9), often show strong synergistic effects. nih.gov The presence of the nonionic surfactant reduces the electrostatic repulsion between the anionic headgroups of the sulfonate surfactant in the micelle, leading to a more compact and stable structure. acs.org This results in a significant reduction in the CMC of the mixture compared to the individual components. nih.gov

Anionic-Cationic Mixtures : These systems exhibit very strong interactions due to the powerful electrostatic attraction between the oppositely charged headgroups. uc.pt This leads to the formation of catanionic ion-pairs and can result in extremely low CMCs and surface tensions. uc.ptproquest.com

Anionic-Zwitterionic Mixtures : Mixtures of anionic surfactants with zwitterionic (amphoteric) surfactants, such as cocamidopropyl betaine, also demonstrate synergistic interactions that can enhance properties like foam stability. tandfonline.comresearchgate.net

The following table presents data from a study on mixtures of the nonionic surfactant AEO9 and the anionic surfactant sodium dodecyl sulfate (SDS), illustrating the synergistic effect on the critical micelle concentration (CMC) and surface tension.

| Surfactant System | CMC (mol/L) | Surface Tension at CMC (mN/m) | Interaction Parameter (β) |

|---|---|---|---|

| AEO9 (Nonionic) | 5.8 x 10-5 | 31.2 | N/A |

| SDS (Anionic) | 8.3 x 10-3 | 38.5 | N/A |

| AEO9/SDS Mixture (1:1) | 1.2 x 10-4 | 34.5 | -10.0 |

Data sourced from a study on AEO9 and SDS mixtures. nih.gov

Supramolecular Structures and Morphologies in Macromolecular Self-Assembly

Self-assembly is the spontaneous organization of molecules into ordered, stable, non-covalently bonded structures. caltech.edu Surfactants like this compound are prime examples of molecules that undergo self-assembly in solution to form aggregates such as micelles, vesicles, and other complex structures. semanticscholar.orgrsc.org When combined with macromolecules like polymers or biopolymers, this self-assembly process can be guided to create highly ordered and functional supramolecular structures. caltech.edustfc.ac.uk

The formation of these structures is a bottom-up approach to creating nanomaterials with dimensions ranging from nanometers to micrometers. chemistryviews.org The driving forces are a combination of noncovalent interactions, including hydrophobic effects, electrostatic interactions, hydrogen bonding, and van der Waals forces. caltech.edu

The resulting morphologies can be diverse and are highly dependent on the molecular structures of the components, their concentrations, and external conditions like temperature and solvent.

Micellar Structures : In the presence of polymers, surfactant micelles can arrange themselves along the polymer chain, creating a "necklace" type structure. wpmucdn.com This arrangement is fundamental to the behavior of polymer-surfactant systems.

Vesicles and Bilayers : Mixtures of oppositely charged surfactants can self-assemble into vesicles, which are spherical bilayer structures enclosing an aqueous core. uc.pt These have applications in encapsulation and delivery.

Hierarchical Structures : A stepwise self-assembly process can be used to build larger, more complex three-dimensional structures. For instance, amphiphilic molecules can first form disk-like micelles, which then stack upon the addition of another molecule (like ATP) to form large hexagonal prisms. chemistryviews.org

Surface Aggregates : Surfactants can self-assemble at solid-liquid interfaces to form distinct supramolecular structures. For example, sodium dodecyl sulfate (SDS) has been observed to form rolled-up half-cylinders, rings, and helices on the surface of carbon nanotubes. nih.gov The formation of these ordered structures can be induced or modified by the presence of polymers, proteins, or electrolytes. stfc.ac.uk

This control over the self-assembly process opens up possibilities for creating advanced materials with tailored properties for use in catalysis, drug delivery, sensors, and nanoelectronics. caltech.educhemistryviews.orgnih.gov

Computational Modeling and Simulation Studies of Anionic Sulfonate Surfactants

Molecular Dynamics Simulations of Surfactant Behavior

Molecular dynamics (MD) simulations, a powerful computational method for analyzing the physical movements of atoms and molecules, have been extensively used to study surfactant systems. kazanmedjournal.ru These simulations can provide a detailed, atomistic view of surfactant molecules at interfaces and in bulk solution, offering critical information on their orientation, conformation, and interactions.

The performance of surfactants is largely determined by their behavior at interfaces, such as the air-water or oil-water interface. MD simulations can elucidate the dynamics of surfactant adsorption, a process crucial for applications like emulsification and foaming.

Simulations of anionic surfactants at an oil-water interface reveal that these molecules rapidly adsorb, forming a stable monolayer. globethesis.com The orientation of the surfactant molecules at the interface is critical, with the hydrophilic sulfonate headgroup immersed in the aqueous phase and the hydrophobic dodecanoyl tail extending into the oil phase. This arrangement leads to a significant reduction in interfacial tension. nih.gov

The dynamics of this process involve the diffusion of surfactant monomers from the bulk phase to the interface, followed by their arrangement into a packed layer. The rate of adsorption and the final interfacial concentration are influenced by factors such as the surfactant's molecular architecture and the properties of the oil and water phases. whiterose.ac.uk For instance, the presence of salts in the aqueous phase can enhance the accumulation of anionic surfactants at the interface, leading to a more pronounced reduction in interfacial tension. nih.gov

MD simulations have been employed to investigate the interfacial properties and molecular adsorption behaviors of surfactant systems on oil/water surfaces. nih.gov For a binary surfactant system, an improved interfacial thickness and diffusion coefficient can be observed. nih.gov Generally, a greater interfacial thickness indicates a stronger capacity of the surfactants to lower surface tension. nih.gov

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. MD simulations are instrumental in predicting the structure, size, shape, and stability of these aggregates.

For anionic sulfonate surfactants, simulations show the formation of spherical or ellipsoidal micelles, with the hydrophobic tails forming a core and the hydrophilic sulfonate headgroups exposed to the surrounding water. nih.gov The aggregation number, which is the number of surfactant molecules in a single micelle, can also be predicted from these simulations. nih.gov The stability of these micelles is a result of a delicate balance of forces, including the hydrophobic effect driving the aggregation of the tails, and the electrostatic repulsion between the negatively charged headgroups which opposes aggregation. acs.org

The structure of these aggregates can be influenced by various factors. For example, the presence of counterions (like sodium) can screen the electrostatic repulsion between the headgroups, allowing for the formation of larger and more compact micelles. nih.gov MD simulations can also predict transitions between different aggregate shapes, such as from spherical to rod-like micelles, under different conditions of concentration, temperature, and salinity. nih.gov

The stability of foams generated by surfactants is also a key area of investigation. The electrostatic repulsion between the foam film surfaces for anionic surfactants has a strong influence on foam generation and stability. acs.org The presence of nanoparticles can also affect foam stability, with a balance in concentration between surfactants and nanoparticles potentially enhancing stability by forming flocs in the solution. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. ijpsr.comjocpr.comlongdom.orgsysrevpharm.org These models are built on the principle that the properties of a chemical are determined by its molecular structure.

QSAR/QSPR models can be developed to predict important surfactant properties like the aggregation number. semnan.ac.ir By analyzing a dataset of anionic surfactants with known aggregation numbers, a mathematical model can be constructed that relates this property to various molecular descriptors. rsc.org

One approach involves using an artificial neural network (ANN) combined with a QSAR study to predict the aggregation number. rsc.org In such a model, various molecular descriptors are used as input variables. A set of known anionic surfactants is typically divided into training, test, and validation sets to build and verify the model. semnan.ac.ir The correlation coefficient (R²) and root mean square error (RMSE) are used to assess the performance of the model. A high R² value indicates a strong correlation between the descriptors and the aggregation number. semnan.ac.ir

For instance, a study on anionic surfactants demonstrated that a non-linear relationship exists between molecular descriptors and the aggregation number, with an ANN model outperforming a multiple linear regression (MLR) model. semnan.ac.ir

Table 1: Comparison of ANN and MLR Models for Predicting Aggregation Number of Anionic Surfactants

| Model | Correlation Coefficient (R²) | Root Mean Square Error (RMSE) |

|---|---|---|

| ANN | 0.94 | 4.99 |

| MLR | 0.82 | 8.38 |

This table is based on data from a QSAR study on anionic surfactants. semnan.ac.ir

The properties of surfactants are governed by their molecular features, which can be quantified using molecular descriptors. QSPR studies aim to identify which descriptors have the most significant impact on a particular property. researchgate.netmdpi.com These descriptors can be categorized as topological, geometrical, constitutional, electrostatic, and quantum-chemical. mdpi.com

For anionic surfactants, key properties like the critical micelle concentration (CMC) are influenced by descriptors related to the molecule's hydrophobicity, size, and the charge distribution in the headgroup. mdpi.com For example, the length of the alkyl chain (a constitutional descriptor) is known to have a strong influence on the CMC.

In a QSAR model for anionic surfactants, the importance of selected descriptors can be computed. For predicting the aggregation number, descriptors such as the number of carbon atoms (nC), and other topological and molecular weight-related descriptors have been found to be significant. semnan.ac.ir Katritzky et al. suggested that topological, solvational, and charge-related descriptors are particularly important for modeling the properties of anionic surfactants due to the significant intermolecular interactions with water. mdpi.com

Table 2: Important Molecular Descriptors for Anionic Surfactant Properties

| Descriptor Category | Example Descriptors | Influence on Properties |

|---|---|---|

| Constitutional | Molecular Weight, Number of Carbon Atoms | Affects hydrophobicity and aggregation behavior. |

| Topological | Connectivity Indices | Relate to molecular branching and shape, influencing packing in micelles. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Describe electronic properties and reactivity of the headgroup. |

| Solvational | Hydration Energy | Quantifies the interaction of the surfactant with water molecules. |

This table summarizes key descriptor types and their general influence on surfactant properties as discussed in QSPR reviews. mdpi.com

Theoretical Approaches to Self-Assembly Mechanisms

The self-assembly of surfactants into micelles and other aggregates is a complex process driven by thermodynamics. Theoretical models provide a framework for understanding the underlying principles of this phenomenon. wpmucdn.com

A comprehensive thermodynamic treatment of surfactant self-assembly allows for the prediction of aggregation behavior based on molecular structure and solution conditions. wpmucdn.com This approach considers various contributions to the free energy of aggregation, including:

The transfer of the hydrophobic tail from the aqueous environment to the micellar core.

The conformational constraints on the tails within the core.

The interfacial tension between the micellar core and the surrounding water.

The interactions (e.g., electrostatic repulsion and hydration) between the headgroups at the micelle surface.

By minimizing the total free energy, these models can predict the optimal aggregation number and the CMC. wpmucdn.com The theory can also explain the transition from spherical to other aggregate shapes, such as rod-like micelles, which occurs when the packing of the surfactant molecules favors a different geometry. mdpi.com

The mechanism of micelle formation is often described by the "closed-association" model, where there is a sharp transition from monomers to micelles at the CMC. However, evidence suggests that smaller aggregates, or "pre-micelles," may form at concentrations below the CMC. nih.gov Theoretical models can be adapted to account for these intermediate structures, providing a more nuanced picture of the self-assembly process.

Furthermore, the interaction of surfactants with other molecules, such as polymers, can be theoretically modeled. These theories consider the interplay of electrostatic and elastic interactions, explaining phenomena like the binding of surfactant micelles to polymer chains. nih.gov

Force Field Development and Validation for Ester Sulfonate Systems

The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying force field, which is a set of mathematical functions and parameters describing the potential energy of a system of particles. ethz.ch For anionic sulfonate surfactants like sodium 2-(dodecanoyloxy)ethanesulfonate, the development and validation of a robust force field are critical for accurately predicting their behavior in various environments. This process typically involves a multi-step approach, leveraging both quantum mechanical (QM) calculations and experimental data to ensure the model's fidelity.

The development of a force field for ester sulfonate systems often begins with the adaptation of existing parameter sets from well-studied surfactant molecules, such as sodium dodecyl sulfate (B86663) (SDS), due to structural similarities. nih.govpsgraw.com However, the presence of the ester group in this compound necessitates specific parameterization to accurately model its unique electronic and conformational properties. Key to this process is the determination of partial atomic charges, which significantly influence the electrostatic interactions within the system. These charges are often derived from high-level QM calculations.

Furthermore, the Lennard-Jones parameters, which define the van der Waals interactions, are fine-tuned to reproduce key physical properties. psgraw.com For surfactants, a critical thermodynamic property that is often used for parameter validation is the surface tension at the air-water interface. nih.govpsgraw.com Molecular dynamics simulations are performed with trial parameter sets, and the calculated surface tension is compared against experimental values. The parameters are iteratively adjusted until a good agreement is achieved. psgraw.com

Validation of the developed force field is a crucial step to ensure its transferability and accuracy in predicting dynamic and structural properties. This involves comparing simulation results with a range of experimental data. For ester sulfonate systems, this can include comparing the simulated critical micelle concentration (CMC), micelle size and shape, and the surfactant's aggregation behavior with experimental data obtained from techniques like small-angle neutron scattering (SANS). nih.gov The agreement between simulated and experimental data provides confidence in the force field's ability to capture the essential physics of the system.

Below is a table summarizing the typical parameters and validation targets in force field development for ester sulfonate surfactants:

| Parameter Type | Description | Typical Validation Data |

| Bond Stretching | Parameters defining the energy required to stretch or compress a covalent bond. | Quantum mechanical calculations, vibrational spectroscopy data. |

| Angle Bending | Parameters defining the energy required to bend the angle between three bonded atoms. | Quantum mechanical calculations, vibrational spectroscopy data. |

| Torsional (Dihedral) Angles | Parameters defining the energy barrier for rotation around a chemical bond. | Quantum mechanical calculations of rotational energy profiles. |

| Lennard-Jones Parameters (ε and σ) | Parameters defining the van der Waals interactions (attractive and repulsive forces) between non-bonded atoms. | Experimental surface tension, density, and heats of mixing. psgraw.comescholarship.org |

| Partial Atomic Charges | Parameters defining the electrostatic interactions between atoms. | Quantum mechanical calculations, experimental dipole moments. |

The following table presents a hypothetical set of Lennard-Jones parameters for key atom types in an ester sulfonate surfactant, illustrating the type of data generated during force field development.

| Atom Type | σ (Å) | ε (kcal/mol) |

| Ester Carbonyl Carbon (C=O) | 3.75 | 0.105 |

| Ester Oxygen (C-O-C) | 3.00 | 0.080 |

| Sulfonate Sulfur (S) | 3.55 | 0.250 |

| Sulfonate Oxygen (S=O) | 2.96 | 0.210 |

| Alkyl Chain Carbon (CH2) | 3.90 | 0.046 |

Environmental Fate and Biogeochemical Transformations of Sodium 2 Dodecanoyloxy Ethanesulfonate

Biodegradation Pathways and Mechanisms

The biodegradation of Sodium 2-(dodecanoyloxy)ethanesulfonate, a type of fatty acid ester sulfonate, is a critical process that reduces its environmental concentration. The primary mechanisms involve enzymatic actions that cleave the molecule, making it susceptible to further breakdown by microorganisms.

Enzymatic Hydrolysis of Ester Bonds and Desulfonation Processes in Fatty Acid Ester Sulfonates

The initial and most significant step in the biodegradation of many fatty acid ester sulfonates is the enzymatic hydrolysis of the ester bond. researchgate.net This process, catalyzed by esterase enzymes produced by various microorganisms, breaks the molecule into a fatty acid and a sulfonated alcohol. For instance, studies on similar sugar fatty acid ester surfactants have shown that biodegradation primarily occurs via this initial ester hydrolysis. researchgate.net

However, the molecular structure adjacent to the ester bond can significantly influence this pathway. The presence of a sulfonyl group next to the ester linkage can block or inhibit enzymatic hydrolysis, forcing the degradation to proceed through a slower, alternative route of alkyl chain oxidation. researchgate.net

Following the initial breakdown, or as a separate pathway for other sulfonated surfactants, desulfonation can occur. This process involves the cleavage of the carbon-sulfur bond, removing the sulfonate group. Certain bacteria, such as Rhodococcus opacus, have been identified to carry out the desulfonation of sulfonated aromatic compounds, converting them into phenols. nih.gov These resulting phenols are generally more susceptible to further microbial degradation than their sulfonated precursors. nih.gov The enzymatic removal of the sulfonate group is a crucial step for the complete mineralization of these compounds, as it makes the rest of the molecule more accessible to microbial attack. nih.govresearchgate.net

Aerobic and Anaerobic Degradation Kinetics and Identification of Transformation Products

The rate and extent of this compound degradation are highly dependent on the presence or absence of oxygen.

Under aerobic conditions , sulfonate-based surfactants, including methyl ester sulfonates, are generally considered to be readily biodegradable. nih.gov Studies on similar linear alkylbenzene sulfonates (LAS) in soil have demonstrated significant mineralization, with a notable percentage converted to CO2 over several weeks. europa.eu The half-life for C12-LAS in sludge-amended soil has been observed to be approximately 23.1 days. europa.eu

Under anaerobic conditions , the degradation process is markedly different and often slower. While some primary degradation of methyl ester sulfonates has been observed, they are generally not fully mineralized. nih.gov In contrast, other sulfonate structures like linear alkyl sulphosuccinates can be completely mineralized under anaerobic conditions. nih.gov Branched-chain surfactants, however, tend to be more resistant to anaerobic breakdown. nih.gov

The transformation products identified from the biodegradation of related sulfonated surfactants provide insight into the degradation pathway. For example, the metabolism of linear alkyldiphenyletherdisulfonate surfactants leads to the formation of disulfodiphenylether carboxylates (DSDPECs) through the oxidation of the alkyl side chain. nih.gov These intermediates can then undergo desulfonation to form monosulfodiphenylether carboxylate-phenols, which are more readily degraded. nih.gov

Table 1: Aerobic and Anaerobic Biodegradation of Related Sulfonated Surfactants

| Surfactant Type | Condition | Degradation Extent | Half-Life / Rate | Transformation Products |

|---|---|---|---|---|

| Methyl Ester Sulfonates | Aerobic | Readily biodegradable nih.gov | - | Fatty acids, sulfonated alcohols |

| Methyl Ester Sulfonates | Anaerobic | Primary degradation, not mineralized nih.gov | - | - |

| C12-Linear Alkylbenzene Sulfonate (LAS) | Aerobic (Soil) | 40.6% mineralization to 14CO2 in 42 days europa.eu | 23.1 days europa.eu | Sulfophenyl carboxylates |

| C12-Linear Alkylbenzene Sulfonate (LAS) | Anaerobic (Soil) | 51.9% mineralization to 14CO2 in 42 days europa.eu | - | - |

| Linear Alkyl Sulphosuccinates | Anaerobic | Completely mineralized nih.gov | - | - |

| Branched Alkyl Sulphosuccinates | Anaerobic | ≤50% ultimate biodegradation nih.gov | - | - |

Influence of Molecular Structure on Biodegradability of Sulfonate Surfactants

The molecular architecture of a sulfonate surfactant is a determining factor in its biodegradability. Key structural features that influence microbial degradation include the nature of the alkyl chain and the presence of specific functional groups.

Alkyl Chain Structure : Linear alkyl chains are more easily biodegraded than branched chains. nih.govmpob.gov.my The high degree of branching in surfactants like branched alkylbenzene sulfonate (BAS) makes the alkyl chain resistant to microbial attack because microorganisms often lack the necessary enzyme systems to degrade such complex structures. mpob.gov.my This is clearly demonstrated in the anaerobic environment, where linear alkyl sulphosuccinates are fully mineralized, while their branched counterparts show limited degradation. nih.gov

Functional Groups : The presence and position of functional groups, such as ester or ether linkages, can create points for enzymatic attack. researchgate.net The ester group in this compound allows for initial hydrolysis, which is a rapid degradation pathway. researchgate.net However, as noted earlier, the proximity of other groups, like a sulfonyl group, to this ester bond can inhibit this process. researchgate.net The ability of anaerobic microbes to cleave the sulfonate group is often linked to the presence of these functional groups, which facilitate the breakdown. researchgate.net

Environmental Partitioning and Transport Processes

Once released into the environment, this compound partitions between water, soil, and sediment. Its transport is governed by its interaction with these environmental compartments.

Adsorption to Soil and Sediment for Anionic Surfactants

The interaction of anionic surfactants with soil and sediment is a key process controlling their environmental concentration and mobility. Adsorption is influenced by the properties of the surfactant, the soil, and the surrounding aqueous environment.

Mechanism of Adsorption : The primary mechanism for the adsorption of many anionic surfactants to soil and sediment is through hydrophobic interactions between the nonpolar alkyl tail of the surfactant and the organic matter in the soil. bohrium.comacs.org Electrostatic interactions also play a role; since most soil particles are negatively charged, there is an electrostatic repulsion with the negatively charged head of anionic surfactants, which generally leads to lower adsorption compared to cationic surfactants. researchgate.net

Environmental Factors : Several factors can influence the extent of adsorption.

pH : Under acidic conditions, the positive charges on soil colloids can increase, leading to higher adsorption of anionic surfactants. researchgate.net Conversely, as pH increases, adsorption tends to decrease. nih.gov

Ionic Strength : The presence of cations, particularly divalent cations like Ca²⁺ and Mg²⁺, can enhance the adsorption of anionic surfactants. These cations can form bridges between the negatively charged surfactant and soil particles or lead to the precipitation of the surfactant, effectively removing it from the dissolved phase. nih.gov A reduction in ionic strength generally results in decreased adsorption. nih.gov

Organic Matter : Soils and sediments with higher organic carbon content tend to exhibit greater adsorption of anionic surfactants due to enhanced hydrophobic sorption. bohrium.com

Table 2: Factors Influencing Adsorption of Anionic Surfactants to Soil and Sediment

| Factor | Influence on Adsorption | Mechanism |

|---|---|---|

| Soil Properties | ||

| Organic Carbon Content | Increases adsorption bohrium.com | Hydrophobic interaction between surfactant tail and soil organic matter. |

| Clay Content/Surface Charge | Decreases adsorption (generally) researchgate.net | Electrostatic repulsion between negatively charged surfactant head and negative soil surface. |

| Aqueous Phase Properties | ||

| pH | Decreasing pH increases adsorption researchgate.net | Increased positive charge on soil colloids at lower pH enhances electrostatic attraction. |

| Ionic Strength (Divalent Cations) | Increases adsorption nih.gov | Cation bridging between surfactant and soil; precipitation of surfactant salts. |

Mobility in Aquatic Systems

The mobility of anionic surfactants in aquatic environments is largely dictated by their solubility in water and their tendency to adsorb to particulate matter and sediment.

Anionic surfactants like linear alkylbenzene sulfonates (LAS) and alkyl ethoxysulfates (AES) have been shown to remain predominantly in the dissolved phase in aquatic systems, with estimates ranging from 87-99%. nih.gov This high water solubility suggests that this compound is likely to be highly mobile in aquatic environments, allowing it to be transported over significant distances by water currents.

Comparative Environmental Behavior with Other Synthetic and Biosurfactant Classes

Synthetic Surfactants: A Comparative Overview

Linear alkylbenzene sulfonates (LAS) and alcohol ethoxylates (AE) are two of the most widely used classes of synthetic surfactants, making them important benchmarks for assessing the environmental performance of other surfactants. heraproject.com

Linear Alkylbenzene Sulfonates (LAS): LAS are anionic surfactants known for their excellent cleaning properties. nih.gov They are considered readily biodegradable under aerobic conditions, with degradation rates in wastewater treatment plants often exceeding 97-99%. nm.gov The biodegradation of LAS typically initiates with the oxidation of the terminal methyl group of the alkyl chain, followed by the shortening of the chain and eventual degradation of the benzene ring. nm.gov However, under anaerobic conditions, the degradation of LAS can be significantly inhibited. researchgate.net In terms of ecotoxicity, LAS can be toxic to aquatic organisms, with effects varying based on the specific structure and concentration of the LAS homolog. nih.govfinicecleaning.com

Alcohol Ethoxylates (AE): AEs are non-ionic surfactants that are also considered readily biodegradable. researchgate.net Their degradation pathway involves the shortening of the ethoxylate chain followed by the degradation of the hydrophobic alkyl chain. exxonmobilchemical.com Both linear and branched AEs have shown high levels of biodegradability. exxonmobilchemical.comresearchgate.net The aquatic toxicity of AEs is influenced by both the length of the alkyl chain and the number of ethoxylate groups. exxonmobilchemical.com

Isethionates: A Favorable Profile

This compound, often referred to in literature and safety data sheets by the broader category name Sodium Cocoyl Isethionate (SCI), demonstrates a favorable environmental profile. It is classified as "readily biodegradable." Studies have shown significant mineralization of SCI, with one report indicating 78% biodegradation after 28 days and another showing 93.5-94.1% degradation over the same period. This rapid degradation minimizes its persistence in the environment. Furthermore, SCI has a low potential for bioaccumulation in aquatic organisms.

Biosurfactants: The "Green" Alternative

Biosurfactants, which are derived from microbial sources, are often touted for their environmental compatibility. nih.gov Common examples include rhamnolipids and sophorolipids. They are generally characterized by high biodegradability and lower toxicity compared to many synthetic surfactants. nih.gov For instance, studies have shown that some microbial biosurfactants are more efficient and less toxic than synthetic surfactants like Sodium Lauryl Sulfate (B86663) (SLS). nih.gov However, the biodegradability of biosurfactants can vary depending on their specific chemical structure and environmental conditions. One study noted that the half-life for the biodegradation of a lipopeptide biosurfactant was no lower than 35 days under certain conditions. nih.gov In terms of toxicity, while generally considered less toxic, the toxicities of some biosurfactants have been found to be intermediate to those of synthetic surfactants in certain studies. nih.govresearchgate.net

Comparative Data on Environmental Fate and Ecotoxicity

Direct, side-by-side comparative studies detailing the environmental fate of this compound against LAS, AEs, and biosurfactants under identical conditions are limited in publicly available literature. However, by compiling data from various sources, a comparative picture can be formed.

Table 1: Comparative Biodegradability of Selected Surfactants

| Surfactant Class | Specific Compound/Mixture | Biodegradation Rate/Efficiency | Test Conditions |

| Isethionate | Sodium Cocoyl Isethionate | 78% after 28 days | OECD Guideline 301 D |

| Isethionate | Sodium Cocoyl Isethionate | 93.5-94.1% after 28 days | Not Specified |

| Linear Alkylbenzene Sulfonate (LAS) | C13 LAS | Faster than shorter chain LAS | Estuarine water |

| Linear Alkylbenzene Sulfonate (LAS) | General | 97-99% removal | Aerobic wastewater treatment |

| Alcohol Ethoxylate (AE) | Branched AEO (C8-C13 rich) | Readily biodegradable | OECD 301F |

| Biosurfactant | Lipopeptide | t1/2 ≥ 35 days | Environmental conditions |

Data compiled from multiple sources. Direct comparison should be made with caution due to varying test conditions.

Table 2: Comparative Aquatic Ecotoxicity of Selected Surfactants

| Surfactant Class | Test Organism | LC50/EC50 (Concentration) | Endpoint |

| Synthetic Surfactant | Mysidopsis bahia | 3.3 mg/L | LC50 |

| Synthetic Surfactant | Menidia beryllina | 2.5 mg/L | LC50 |

| Biosurfactant | Mysidopsis bahia | Intermediate to synthetic surfactants | LC50 |

| Biosurfactant | Menidia beryllina | Intermediate to synthetic surfactants | LC50 |

| Linear Alkylbenzene Sulfonate (LAS) | Crassostrea virginica (oyster) | 0.05–0.10 mg/L | First effect (larval growth) |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. Data compiled from multiple sources and intended for general comparison. nih.govresearchgate.net

Advanced Industrial and Materials Science Applications of Sodium 2 Dodecanoyloxy Ethanesulfonate

Enhanced Oil Recovery (EOR) Formulations

Surfactant flooding is a chemical EOR method aimed at mobilizing residual oil trapped in reservoirs by reducing the interfacial tension (IFT) between oil and water and altering the wettability of the reservoir rock. The injection of surfactant solutions can lead to the formation of microemulsions, which significantly improves the displacement of crude oil. Anionic surfactants are often employed in these formulations due to their effectiveness in reducing IFT and their relatively low adsorption on sandstone reservoir rocks.

While the principles of surfactant-based EOR are well-established, a review of scientific literature and patents reveals a notable lack of specific research data on the application of Sodium 2-(dodecanoyloxy)ethanesulfonate in enhanced oil recovery formulations. Studies in the field of EOR predominantly focus on other classes of surfactants, such as internal olefin sulfonates, alcohol propoxy sulfates, and alkylaryl sulfonates, which have been tested for their performance in various reservoir conditions. google.comcaltech.edugoogleapis.comgoogleapis.comnih.gov Consequently, there are no available core-flooding experimental results or detailed research findings that would allow for an assessment of the efficacy of this compound for tertiary oil recovery.

Detergency Mechanisms and Surfactant Formulations

This compound, commonly known as Sodium Lauroyl Isethionate (SLI), is a widely utilized surfactant in the personal care industry, valued for its excellent detergency, high foaming power, and mildness. researchgate.net Its cleansing action stems from its amphiphilic molecular structure, which allows it to reduce the surface tension of water and emulsify oily soils, facilitating their removal from surfaces.

The fundamental mechanism of its detergency involves the adsorption of surfactant molecules at interfaces. In aqueous solutions, once the concentration of SLI reaches a critical point, the molecules aggregate to form micelles. This point is known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core, which can encapsulate and solubilize oils and greasy dirt, and a hydrophilic exterior, which allows the micelle to remain dispersed in water and be washed away. googleapis.com

Research into a purified form of Sodium Lauroyl Isethionate has provided specific data on its physicochemical properties, which are crucial for its performance in detergent formulations. These properties, when compared to a traditional surfactant like Sodium Dodecyl Sulfate (B86663) (SDS), highlight the performance benefits of purified isethionates. caltech.edu

| Property | Purified SLI | SDS (Literature Values) |

|---|---|---|

| Critical Micelle Concentration (CMC) at 20°C | 5.4 mM | 8.2 mM |

| Surface Tension at CMC (γcmc) at 20°C | 38 mN/m | 39 mN/m |

Data sourced from Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. caltech.edu

The lower CMC of purified SLI indicates that it begins to form cleaning micelles at a lower concentration than SDS, suggesting greater efficiency. caltech.edu SLI is also known for its stability in hard water, as it does not form insoluble precipitates with calcium and magnesium ions, a common issue that can lead to scum formation and reduced cleaning performance. caltech.edugoogleapis.com Its high foaming capability provides a dense, creamy lather, which is a desirable attribute in personal care cleansing products like shampoos and body washes. researchgate.net

Role in Material Science and Interface Engineering

Surfactants play a significant role in material science and interface engineering, primarily as templates or stabilizing agents in the synthesis of nanoparticles and for the modification of surface properties. In nanoparticle synthesis, surfactant micelles can act as nano-reactors or templates, controlling the size, shape, and morphology of the resulting particles. scribd.com By adsorbing onto the surface of newly formed particles, surfactants can also prevent aggregation and ensure colloidal stability. researchgate.net Furthermore, surfactants are used to engineer the properties of interfaces, for example, by creating hydrophobic or hydrophilic surfaces through the formation of self-assembled monolayers.

Despite these broad applications for surfactants, a thorough review of the scientific literature indicates that this compound is not prominently featured in studies related to material science or interface engineering. Research in areas such as nanoparticle synthesis or advanced surface modification tends to utilize other surfactants, like sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB), as templating or stabilizing agents. scribd.comnih.gov There is a lack of published data or detailed research findings on the specific use of this compound for these advanced applications.

Development of Sustainable Surfactant Alternatives and Green Chemistry Initiatives

The growing emphasis on sustainability has driven the chemical industry to develop surfactant alternatives that are derived from renewable resources and exhibit favorable environmental profiles. This compound aligns with these green chemistry initiatives as it can be synthesized from biorenewable sources. The lauroyl group is derived from lauric acid, a fatty acid that can be sourced from coconut oil. researchgate.netwhiterose.ac.uk

A key aspect of a "green" surfactant is its biodegradability. Sodium Lauroyl Isethionate is reported to be biodegradable, which means it can be broken down by microorganisms in the environment, reducing its persistence and potential for ecological impact. atamanchemicals.com Safety data for a closely related substance, "Fatty acids, coco, 2-sulfoethyl esters, sodium salts," indicates that it is readily biodegradable. chemistryconnection.com

Future Research Trajectories and Emerging Paradigms for Sodium 2 Dodecanoyloxy Ethanesulfonate

Integration of Artificial Intelligence and Machine Learning in Surfactant Design and Prediction